
(3R,5R)-5-Hydroxymethylpyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5R)-5-Hydroxymethylpyrrolidin-3-ol, also known as L-homoserine lactone, is a small molecule that plays a crucial role in bacterial communication, also known as quorum sensing. Quorum sensing is a process by which bacteria communicate with each other to coordinate their behavior and regulate gene expression. L-homoserine lactone is synthesized by various bacterial species and is involved in a wide range of biological processes, including biofilm formation, virulence, and antibiotic resistance.
Mécanisme D'action
(3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone acts as a signaling molecule in bacterial communication. It binds to specific receptors on the surface of bacterial cells and triggers a signal transduction pathway, which results in the regulation of gene expression. (3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone is involved in the regulation of various biological processes, including biofilm formation, virulence, and antibiotic resistance.
Biochemical and Physiological Effects
(3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone has various biochemical and physiological effects on bacterial cells. It regulates the expression of various genes, including those involved in biofilm formation, virulence, and antibiotic resistance. (3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone also affects the growth and survival of bacterial cells. Furthermore, (3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone plays a crucial role in the interaction between bacteria and their environment.
Avantages Et Limitations Des Expériences En Laboratoire
(3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone is a useful tool for studying bacterial communication and quorum sensing. It is easy to synthesize and is readily available. However, (3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone has some limitations for lab experiments. It is unstable and can degrade quickly, which can affect the accuracy of the results. Furthermore, (3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone can be toxic to bacterial cells at high concentrations.
Orientations Futures
There are various future directions for the study of (3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone. One direction is the development of novel antibacterial agents and vaccines that target bacterial communication and quorum sensing. Another direction is the use of (3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone in the production of various bioproducts, including biosensors, biocatalysts, and biofuels. Furthermore, the study of (3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone can provide insights into the regulation of gene expression and the interaction between bacteria and their environment.
Conclusion
(3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone is a small molecule that plays a crucial role in bacterial communication and quorum sensing. It is synthesized by various bacterial species and is involved in a wide range of biological processes, including biofilm formation, virulence, and antibiotic resistance. (3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone is a useful tool for studying bacterial communication and quorum sensing and has various scientific research applications. The study of (3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone can provide insights into the regulation of gene expression and the interaction between bacteria and their environment.
Méthodes De Synthèse
(3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone can be synthesized by various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of homoserine with lactone, which results in the formation of (3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone. Enzymatic synthesis involves the use of enzymes, such as lactonase and acylase, to catalyze the reaction between homoserine and acyl-acyl carrier protein (ACP) intermediate, which results in the formation of (3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone.
Applications De Recherche Scientifique
(3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone has been extensively studied in the field of microbiology and biotechnology. It is used as a tool to study bacterial communication and quorum sensing. (3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone is also used in the development of novel antibacterial agents and vaccines. Furthermore, (3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone is used in the production of various bioproducts, including biosensors, biocatalysts, and biofuels.
Propriétés
IUPAC Name |
(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-3-4-1-5(8)2-6-4/h4-8H,1-3H2/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALDMMCNNFPJSI-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@H]1CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5R)-5-Hydroxymethylpyrrolidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

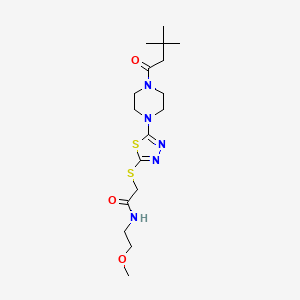
![4-(5-(Tert-butyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2708119.png)
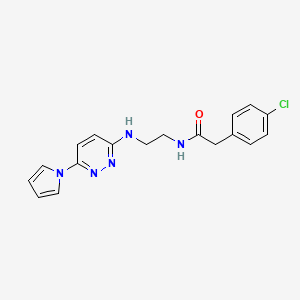
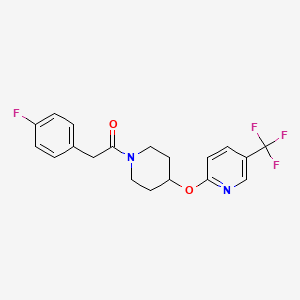
![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2708123.png)

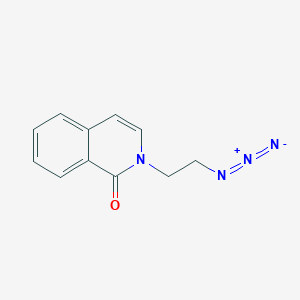
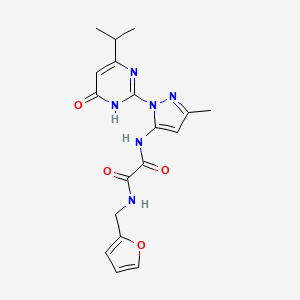
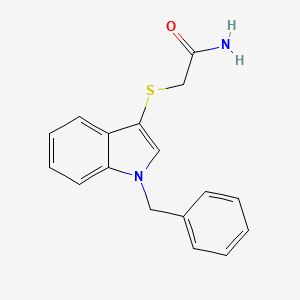

![(2E)-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2708132.png)
![1-[6-Chloro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2708134.png)
![N-(4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2708136.png)
